Diethyl 2-fluoro-2-methylmalonate
Overview
Description
Diethyl 2-fluoro-2-methylmalonate is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a fluorine atom and a methyl group attached to the second carbon of a malonate ester. This structure imparts unique reactivity patterns that are exploited in various synthetic applications.
Synthesis Analysis
The synthesis of diethyl 2-fluoro-2-methylmalonate and related compounds can be achieved through different routes. One method involves the preparation of dimethyl and diethyl fluoromalonates from hexafluoropropene by exhaustive alcoholysis or a combination of ammonolysis and alcoholysis . Another approach utilizes diethyl 2-fluoromalonate ester as a precursor for further functionalization . Additionally, diethyl (E)-2-fluoromaleate can be prepared via a Horner–Wadsworth–Emmons Wittig procedure, which provides a pure product in high yield .
Molecular Structure Analysis
The molecular structure of diethyl 2-fluoro-2-methylmalonate is characterized by the presence of fluorine, which can influence the geometry and electronic properties of the molecule. The E configuration of diethyl (E)-2-fluoromaleate, a related compound, has been confirmed by NMR spectroscopy . The presence of fluorine can also affect the hydrogen bonding patterns and supramolecular architecture in related diethyl malonate derivatives .
Chemical Reactions Analysis
Diethyl 2-fluoro-2-methylmalonate and its analogs participate in various chemical reactions. For instance, diethyl 2-fluoromalonate ester is used to synthesize 2-fluoro-2-arylacetic acid and fluorooxindole derivatives through nucleophilic aromatic substitution reactions . Diethyl (E)-2-fluoromaleate undergoes [3+2] cycloadditions with aromatic α-iminoesters and aromatic nitrones to yield cyclic products . Furthermore, diethyl 2-bromo-2-fluoromalonate has been employed in iridium-catalyzed monofluoroalkylation of (hetero)arenes, demonstrating the synthetic utility of fluorinated malonate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 2-fluoro-2-methylmalonate are influenced by its functional groups. The fluorine atom imparts unique reactivity due to its electronegativity and ability to form strong hydrogen bonds. The ester groups contribute to the solubility profile of the compound in organic solvents. The presence of the methyl group can affect the steric hindrance around the reactive sites of the molecule. These properties are crucial in determining the compound's behavior in various chemical reactions and its applications in synthesis .
Scientific Research Applications
Synthesis of Fluorinated Compounds
Diethyl 2-fluoro-2-methylmalonate serves as a vital building block in the synthesis of various fluorinated compounds. For example, it has been used in the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, employing strategies involving nucleophilic aromatic substitution reactions (Harsanyi et al., 2014). Additionally, it has facilitated the creation of 5-fluorouracils from chlorotrifluoroethene, highlighting its versatility in generating fluorinated medicinal compounds (Fuchikami et al., 1984).
Development of Fluoroalanines
The compound has also been instrumental in the synthesis of mono- and difluoroalanines. The use of tris(diethylamino)-N-methylphosphazene for fluoromethylation of diethyl N-acetylaminomalonate has been a key method in producing these fluoroalanines (Gerus et al., 2000).
Preparation of 2-fluoromalonic Esters
In the preparation of 2-fluoromalonic esters and related compounds, diethyl 2-fluoro-2-methylmalonate plays a significant role. These esters are then used to synthesize a variety of compounds, including 1H-3-fluoro-1,5-dibenzodiazepin-2,4(3H,5H)-diones (Ishikawa et al., 1984).
Application in Lithium Ion Batteries
Remarkably, derivatives of diethyl 2-fluoro-2-methylmalonate, such as bis(trimethylsilyl) 2-methyl-2-fluoromalonate, have been utilized as additives in electrolytes for high-voltage lithium-ion batteries. These additives have shown to improve capacity retention and prevent the formation of thick solid electrolyte interphase (SEI) films on electrode surfaces (Lyu et al., 2019).
Fluorination Catalyst
Diethyl 2-fluoro-2-methylmalonate has been prepared in high yield through the catalyzed reaction of fluorine with diethylmalonate, demonstrating its role as a fluorination catalyst (Chambers et al., 1998).
Other Applications
Furthermore, it has been applied in the synthesis of various other compounds, such as pyrazolopyrimidopyrimidines and barbituric acid derivatives, demonstrating its broad utility in organic synthesis (Rina et al., 2018), (Ishikawa et al., 1981).
Safety And Hazards
Diethyl 2-fluoro-2-methylmalonate is classified as a dangerous substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . The safety precautions include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
diethyl 2-fluoro-2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSICYQQZWUMHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516766 | |
Record name | Diethyl fluoro(methyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-fluoro-2-methylmalonate | |
CAS RN |
16519-02-1 | |
Record name | Diethyl fluoro(methyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-fluoro-2-methylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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